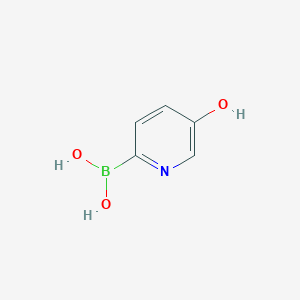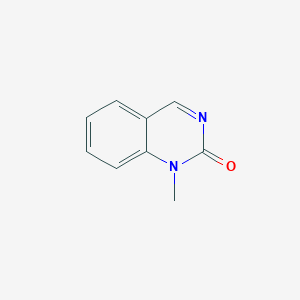
(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is an organic compound belonging to the class of heterocyclic compounds known as quinoxalines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is notable for its chiral center, which imparts specific stereochemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoxaline using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydroquinoxaline.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of heterogeneous catalysts, such as palladium on carbon, is common in industrial processes to facilitate the hydrogenation reaction.
化学反応の分析
Types of Reactions
®-2-Methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoxaline compounds.
Substitution: The methyl group and the hydrogen atoms on the tetrahydroquinoxaline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated quinoxaline compounds.
Substitution: Various substituted tetrahydroquinoxaline derivatives, depending on the reagents used.
科学的研究の応用
Chemistry
®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is studied for its potential as a ligand in receptor binding studies. Its chiral nature allows for the exploration of stereospecific interactions with biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.
Industry
In the industrial sector, ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Methylquinoxaline: The parent compound from which ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is derived.
1,2,3,4-Tetrahydroquinoxaline: A similar compound lacking the methyl group.
Quinoxaline: The fully aromatic form of the compound.
Uniqueness
®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
(2R)-2-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3/t7-/m1/s1 |
InChIキー |
PFGRBAYSEQEFQN-SSDOTTSWSA-N |
異性体SMILES |
C[C@@H]1CNC2=CC=CC=C2N1 |
正規SMILES |
CC1CNC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11922221.png)
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)
![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)


![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)

![Pyrrolo[1,2-a]pyrimidin-7-amine](/img/structure/B11922255.png)


![5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11922273.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11922284.png)

![5-Fluoroimidazo[1,5-a]pyridine](/img/structure/B11922295.png)
